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Compound of Interest

Compound Name: 6-Fluoro-5-methoxy-1H-indole

Cat. No.: B1318963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 6-Fluoro-5-methoxy-1H-indole (CAS No: 63762-83-4). Due to the limited
availability of published experimental spectra for this specific molecule, this document presents
predicted data based on the analysis of structurally similar compounds and established
principles of spectroscopic interpretation. The methodologies for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Chemical Structure and Properties

e |[UPAC Name: 6-Fluoro-5-methoxy-1H-indole
e Molecular Formula: CoHsFNO
e Molecular Weight: 165.17 g/mol

o CAS Number: 63762-83-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 6-Fluoro-5-methoxy-1H-
indole. These predictions are derived from the analysis of related indole structures and general
spectroscopic principles.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: DMSO-de, 400 MHZz)

Chemical Shift () Multiplicity Coupling Constant Assignment
ppm (J) Hz

~11.1 brs - N-H (Indole)
~7.3 d J(H,F) =10 H-7

~7.2 t J=28 H-2

~71 d JHF) =7 H-4

~6.4 t J=28 H-3

~3.9 S - -OCHs

Table 2: Predicted 13C NMR Spectral Data (Solvent: DMSO-ds, 101 MHZz)

Chemical Shift (6) ppm Assighment
~150 (d, 1J(C,F)) C-6

~145 (d, 2J(C,F)) C-5

~135 C-7a

~125 C-2

~122 C-3a

~110 (d, 2J(C,F)) C-7

~103 C-3

~100 (d, 2J(C,F)) C-4

-56 -OCHs

Note: The chemical shifts and coupling constants are estimations and may vary based on
experimental conditions.
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3400-3300 Medium N-H Stretch (Indole)
~3100-3000 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch (-OCHs3)
~1620-1580 Medium C=C Aromatic Ring Stretch
~1500-1400 Strong C=C Aromatic Ring Stretch
~1250 Strong Aryl-O Stretch (Asymmetric)
~1100-1000 Strong C-F Stretch

~1030 Medium Aryl-O Stretch (Symmetric)
~850-750 Strong C-H Out-of-plane Bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity Assighment

165 High [M]* (Molecular lon)

150 High [M - CHs]*

122 Medium [M-CHs - COJ*

o5 Medium Fragmentation of the indole

ring

Experimental Protocols
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The following sections provide detailed methodologies for the acquisition of spectroscopic data
for 6-Fluoro-5-methoxy-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Approximately 5-10 mg for *H NMR or 20-50 mg for 3C NMR of the compound is dissolved
in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-de).[2]

e The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

NMR spectra are acquired on a 400 MHz spectrometer.[2]

For *H NMR, spectra are typically recorded with a spectral width of 16 ppm, an acquisition
time of 4 seconds, and a relaxation delay of 1 second.[2]

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).[2]

For 13C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

« A small amount of the solid sample is placed directly onto the diamond crystal of an ATR
accessory.[2]

Data Acquisition:

e The FTIR spectrum is recorded using an FTIR spectrometer equipped with an ATR
accessory.[2]

e The spectrum is collected in the range of 4000-400 cm~? with a resolution of 4 cm~1.[2]

e Abackground spectrum of the clean, empty ATR crystal is recorded and automatically
subtracted from the sample spectrum.[2]
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Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

e A small amount of the sample is introduced into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography.

e The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to
induce ionization and fragmentation.[3]

Data Acquisition:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

o Adetector measures the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 6-Fluoro-5-methoxy-1H-indole.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 6-Fluoro-5-methoxy-
1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1318963#spectroscopic-data-of-6-fluoro-5-methoxy-
1h-indole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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